1,1-Propanediamine can be derived from various sources, including petroleum products and biomass. It is classified under aliphatic amines and is often categorized based on its applications in chemical synthesis and as a building block for more complex molecules. The compound is recognized for its reactivity due to the presence of amine groups, which can participate in numerous chemical reactions.
The synthesis of 1,1-propanediamine can be achieved through several methods:
These methods highlight the versatility of synthetic pathways available for producing 1,1-propanediamine, emphasizing both traditional and modern techniques.
1,1-Propanediamine participates in various chemical reactions due to its amine groups:
These reactions underscore the compound's utility in synthetic organic chemistry.
The mechanism of action for reactions involving 1,1-propanediamine typically includes:
This dual capability makes 1,1-propanediamine a valuable reagent in organic synthesis.
These properties are essential for understanding how 1,1-propanediamine behaves in different chemical environments.
1,1-Propanediamine has several important applications:
These applications demonstrate the compound's significance across various industries, highlighting its versatility as a chemical intermediate.
The transition from petroleum-based to bio-based production of 1,3-propanediamine (1,3-DAP) leverages engineered microbial platforms for environmentally sustainable manufacturing. Escherichia coli and Corynebacterium glutamicum have emerged as predominant chassis organisms due to their well-characterized genetics, established industrial fermentation profiles, and compatibility with metabolic engineering tools. Escherichia coli offers advantages in rapid growth and extensive genetic toolkits, enabling high-level production of 1,3-propanediamine through heterologous pathway integration. For example, engineered Escherichia coli TH02 strains expressing codon-optimized Acinetobacter baumannii genes achieved titers of 13 g/L in fed-batch cultures using glucose as a carbon source [8] [10]. Corynebacterium glutamicum, traditionally used for amino acid production, provides native physiological advantages including organic acid resistance and flexible carbon utilization, making it suitable for industrial-scale diamine biosynthesis from renewable feedstocks [1].
Central to enhancing 1,3-propanediamine flux is the reinforcement of anaplerotic reactions that replenish tricarboxylic acid cycle intermediates. Phosphoenolpyruvate carboxylase catalyzes the conversion of phosphoenolpyruvate to oxaloacetate, while pyruvate carboxylase converts pyruvate to oxaloacetate. In Escherichia coli, chromosomal promoter engineering replaced native promoters of the ppc (phosphoenolpyruvate carboxylase) and aspC (aspartate aminotransferase) genes with the strong trc promoter, increasing oxaloacetate availability for downstream 1,3-propanediamine synthesis. This intervention elevated titers from 0.175 g/L to 1.35–1.39 g/L in batch cultures [1] [8]. Similarly, Corynebacterium glutamicum strains overexpressing pyruvate carboxylase redirect pyruvate toward oxaloacetate, effectively supporting diamine carbon skeletons derived from C₄ metabolites [1].
Table 1: Metabolic Engineering of Bacterial Chassis for 1,3-Propanediamine Production
Host Organism | Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g) |
---|---|---|---|---|
Escherichia coli TH02 | Ptrc::ppc, Ptrc::aspC, ΔpfkA, p15DDopt | Glucose | 13.0 | 0.19 |
Escherichia coli TH02 | Feedback-resistant thrA and lysC, p15DDopt | Glucose | 0.175 | Not reported |
Corynebacterium glutamicum | PH36::speC, ΔargF, ΔargR, ΔodhA | Glucose | 11.1 | 0.29 |
Two principal natural pathways exist for 1,3-propanediamine biosynthesis:
Genome-scale flux balance analysis revealed the C4 pathway’s superiority in Escherichia coli, exhibiting a 2.3-fold higher theoretical 1,3-propanediamine production rate than the C5 pathway due to reduced cofactor dependency and shorter reaction steps [8].
Carbon flux partitioning between these metabolites critically determines pathway efficiency:
Table 2: Comparative Analysis of C4 and C5 Biosynthetic Pathways
Parameter | C4 Pathway | C5 Pathway |
---|---|---|
Key Precursor | Oxaloacetate | α-Ketoglutarate |
Signature Enzymes | dat (4-aminotransferase), ddc (decarboxylase) | spdH (spermidine dehydrogenase) |
Theoretical Yield | 0.92 mol/mol glucose (in silico) | 0.41 mol/mol glucose (in silico) |
Host Compatibility | Superior in Escherichia coli | Limited by S-adenosylmethionine dependency |
Precision genome editing using CRISPR-Cas9 enables targeted elimination of genes that divert carbon flux away from 1,3-propanediamine biosynthesis. In Escherichia coli, multiplexed sgRNAs facilitated simultaneous knockout of:
These edits increased 1,3-propanediamine titers by 21-fold in engineered Escherichia coli strains. CRISPR interference further enabled tunable knockdown of ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) to minimize organic acid byproducts [2] [4].
Synthetic microbial consortia distribute metabolic burdens between specialized strains to optimize 1,3-propanediamine biosynthesis. A biphasic fermentation approach employs:
This division prevents carbon overflow and reduces redox imbalances observed in monocultures. Co-cultures demonstrated a 2.1-fold improvement in diamine yield compared to single-strain systems by enabling cross-feeding of organic acids derived from low-cost substrates [1].
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